molecular formula C12H14ClN3O B2962037 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 2195876-34-5

2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No. B2962037
CAS RN: 2195876-34-5
M. Wt: 251.71
InChI Key: UJXYNMBRVGWDDJ-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol” is a complex organic molecule. It contains a triazole ring, a common motif in many pharmaceuticals and agrochemicals . The molecule also contains a chloro-substituted methylphenyl group and a propan-2-ol group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The molecule contains a 1,2,3-triazole ring, a common heterocyclic aromatic ring system. It also has a chloro-substituted methylphenyl group, which adds to the complexity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. The alcohol group (-OH) in the propan-2-ol part of the molecule could undergo reactions typical for alcohols, such as esterification or oxidation . The triazole ring might participate in various substitution reactions .

Scientific Research Applications

Antifungal Activity

Research has shown that triazole derivatives, including those similar to the specified compound, exhibit significant antifungal activity. For instance, the synthesis of various 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols demonstrated potent antifungal effects against Candida strains. Modifications to these compounds could enhance their effectiveness as drug candidates for antifungal applications (Lima-Neto et al., 2012).

Photophysical Properties for Biomarker Development

Another study evaluated the acute toxicity and cytotoxicity of compounds synthesized from industrial waste materials, including cardanol and glycerol, showing low toxicity and potential use as fluorescent biomarkers for biodiesel quality control. This suggests that triazole derivatives could be valuable in developing environmentally friendly and safe fluorescent markers (Pelizaro et al., 2019).

Fungicidal Evaluation

Triazole derivatives have also been designed and synthesized as candidate fungicides, showing excellent antifungal activities against common pathogens. This indicates the potential of these compounds in agricultural applications, particularly in the development of new fungicides (Yu et al., 2009).

Catalytic Applications

The compound has been investigated for its potential catalytic applications. For example, studies on ionic liquid-based Ru(II)–phosphinite compounds have revealed their efficiency in catalyzing transfer hydrogenation reactions, highlighting the versatility of triazole derivatives in catalysis (Aydemir et al., 2014).

Antimicrobial Agents

Newly synthesized triazole derivatives have been screened for their in vitro antibacterial, antifungal, and antioxidant activities, with some compounds displaying broad-spectrum antimicrobial activities. This research underscores the potential of triazole derivatives as antimicrobial agents, which could be explored further for pharmaceutical applications (Bhat et al., 2016).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other 1,2,3-triazole-containing compounds . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity .

properties

IUPAC Name

2-[1-(4-chloro-3-methylphenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8-6-9(4-5-10(8)13)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXYNMBRVGWDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(C)(C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

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